molecular formula C9H7ClIN3 B15255633 5-Chloro-8-iodoquinoline-3,4-diamine

5-Chloro-8-iodoquinoline-3,4-diamine

Cat. No.: B15255633
M. Wt: 319.53 g/mol
InChI Key: BCLUDNFACWKERD-UHFFFAOYSA-N
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Description

5-Chloro-8-iodoquinoline-3,4-diamine is a heterocyclic aromatic compound with the molecular formula C9H7ClIN3 It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-iodoquinoline-3,4-diamine typically involves the functionalization of the quinoline ring. One common method is the nucleophilic aromatic substitution reaction. For example, starting with 4,7-dichloroquinoline, the compound can be synthesized by reacting it with α,ω-diaminoalkanes under specific conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-iodoquinoline-3,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various substituted quinoline derivatives.

Scientific Research Applications

5-Chloro-8-iodoquinoline-3,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-8-iodoquinoline-3,4-diamine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-8-iodoquinoline-3,4-diamine is unique due to its specific substitution pattern on the quinoline ring, which can confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C9H7ClIN3

Molecular Weight

319.53 g/mol

IUPAC Name

5-chloro-8-iodoquinoline-3,4-diamine

InChI

InChI=1S/C9H7ClIN3/c10-4-1-2-5(11)9-7(4)8(13)6(12)3-14-9/h1-3H,12H2,(H2,13,14)

InChI Key

BCLUDNFACWKERD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=C(C=N2)N)N)I

Origin of Product

United States

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